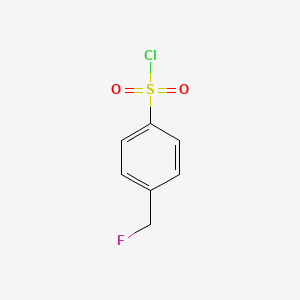
1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, also known as DMPPU, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the activity of a specific protein target.
Mécanisme D'action
1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea acts as an inhibitor by binding to the active site of the protein target and preventing its activity. This binding is reversible, allowing the inhibitor to be removed and the protein target to resume its normal function once the inhibitor is no longer present.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a cancer therapeutic. Additionally, 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is its specificity for the protein target it inhibits, allowing researchers to investigate the function of this target without affecting other cellular processes. However, one limitation of 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea is its relatively low potency compared to other inhibitors, which may require higher concentrations to achieve the desired effect.
Orientations Futures
For research involving 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea could include investigating its potential as a cancer therapeutic, identifying new protein targets that it may inhibit, and improving its potency and selectivity as an inhibitor. Additionally, 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea could be used in combination with other inhibitors or chemotherapy drugs to enhance their efficacy.
Méthodes De Synthèse
1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenyl isocyanate with pyridine-3-carboxaldehyde to form an intermediate product, which is then reacted with tetrahydro-2H-pyran-4-ylmethylamine to produce 1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-(3,4-dimethylphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea has been used extensively in scientific research as a tool to investigate the function of a specific protein target. This protein target is involved in a variety of cellular processes, including cell division, DNA repair, and apoptosis. By blocking the activity of this protein target, researchers can gain insight into the role it plays in these processes and potentially identify new therapeutic targets for the treatment of diseases such as cancer.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-5-6-18(12-15(14)2)22-20(24)23-19(16-7-10-25-11-8-16)17-4-3-9-21-13-17/h3-6,9,12-13,16,19H,7-8,10-11H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMWISHSFKIWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C2CCOCC2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

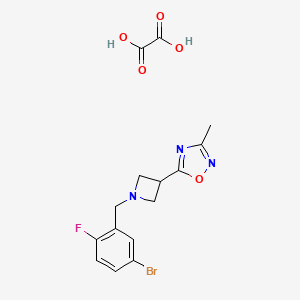
![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)
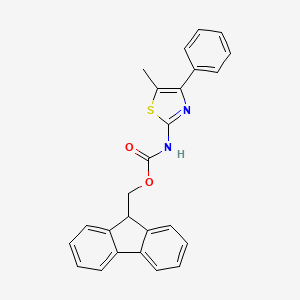

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)
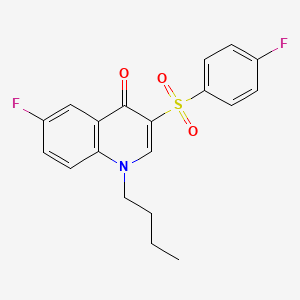
![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)
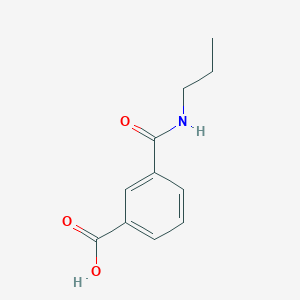
![4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2461911.png)
